molecular formula C24H22N2OS B11642015 N-(4-methylphenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

N-(4-methylphenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

Cat. No.: B11642015
M. Wt: 386.5 g/mol
InChI Key: UUNUEWJUIFKEHU-UHFFFAOYSA-N
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Description

2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole core substituted with a phenylsulfanyl group and an acetamide moiety.

Preparation Methods

The synthesis of 2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the Z-ring, leading to cell death. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial activity.

Comparison with Similar Compounds

2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE can be compared with other indole derivatives, such as:

The uniqueness of 2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H22N2OS

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide

InChI

InChI=1S/C24H22N2OS/c1-17-12-14-18(15-13-17)25-23(27)16-22-24(28-19-8-4-3-5-9-19)20-10-6-7-11-21(20)26(22)2/h3-15H,16H2,1-2H3,(H,25,27)

InChI Key

UUNUEWJUIFKEHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3N2C)SC4=CC=CC=C4

Origin of Product

United States

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